2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline

Analytical Chemistry Quality Control Structural Verification

2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline (synonym: 9-methoxy-6-(3-phenoxypropyl)-6H-indolo[2,3-b]quinoxaline; C24H21N3O2; MW 383.45 g/mol) is a tetracyclic heterocyclic compound belonging to the indolo[2,3-b]quinoxaline (IQ) class, which is recognized for DNA intercalation, antiviral, and antitumor activities. The compound bears a 2-methoxy substituent on the quinoxaline ring and a 5-(3-phenoxypropyl) side chain on the indole nitrogen, distinguishing it from earlier-generation IQs such as B-220 and NCA0424 that carry basic aminoalkyl side chains.

Molecular Formula C24H21N3O2
Molecular Weight 383.4 g/mol
Cat. No. B12132059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline
Molecular FormulaC24H21N3O2
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CCCOC5=CC=CC=C5
InChIInChI=1S/C24H21N3O2/c1-28-18-12-13-22-19(16-18)23-24(26-21-11-6-5-10-20(21)25-23)27(22)14-7-15-29-17-8-3-2-4-9-17/h2-6,8-13,16H,7,14-15H2,1H3
InChIKeyOPLKFMABQGJLLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Baseline for 2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline: A Structurally Differentiated Indoloquinoxaline Scaffold


2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline (synonym: 9-methoxy-6-(3-phenoxypropyl)-6H-indolo[2,3-b]quinoxaline; C24H21N3O2; MW 383.45 g/mol) is a tetracyclic heterocyclic compound belonging to the indolo[2,3-b]quinoxaline (IQ) class, which is recognized for DNA intercalation, antiviral, and antitumor activities [1]. The compound bears a 2-methoxy substituent on the quinoxaline ring and a 5-(3-phenoxypropyl) side chain on the indole nitrogen, distinguishing it from earlier-generation IQs such as B-220 and NCA0424 that carry basic aminoalkyl side chains [2]. Its InChIKey (OPLKFMABQGJLLG-UHFFFAOYSA-N) and 2D NMR spectral data are registered in the KnowItAll NMR Spectral Library (SpectraBase Compound ID: KVJJ5vDhYfP), confirming structural identity [3].

Why Generic Substitution Fails for 2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline


Generic substitution within the indolo[2,3-b]quinoxaline class is precluded by the established side-chain dependence of DNA binding affinity, sequence selectivity, and resultant cytotoxicity. Comparative studies demonstrate that the nature and position of the N5/N6 side chain—whether basic aminoalkyl, morpholinoethyl, or dihydroxypropyl—dictates both DNA intercalation strength and GC/AT sequence preference [1]. The phenoxypropyl side chain of the target compound is structurally distinct from the dimethylaminoethyl chains of B-220 and the side chain of NCA0424 [2]; these differences are expected to alter DNA binding thermodynamics and biological activity profiles, making the compound a unique, non-substitutable entity for any ongoing or planned study using this specific scaffold variant.

Quantitative Evidence Guide: 2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline Differentiation vs. Closest Analogs


Spectral Identity and Purity Verification via Registered NMR Data (SpectraBase KnowItAll Library)

The target compound is unambiguously identifiable through its registered 2D NMR spectra (1H and 13C) in the Wiley KnowItAll library, with InChIKey OPLKFMABQGJLLG-UHFFFAOYSA-N, molecular formula C24H21N3O2, and exact mass 383.163377 g/mol [1]. In contrast, the closest non-methoxy analog, 6-(3-phenoxypropyl)-6H-indolo[2,3-b]quinoxaline (CAS 637756-27-5), has molecular formula C23H19N3O and molecular weight 353.42 g/mol . The 2-methoxy group of the target compound introduces an additional oxygen atom, increasing H-bond acceptor count and polar surface area relative to the des-methoxy analog, which modulates chromatographic retention, solubility, and potential target interactions. SpectraBase provides two NMR spectra for the target compound, enabling direct lot-to-lot identity verification by procurement teams [1].

Analytical Chemistry Quality Control Structural Verification

Predicted Enhanced DNA Intercalation via Extended Planar Chromophore with 2-Methoxy Electron-Donating Substitution

The indolo[2,3-b]quinoxaline class exerts pharmacological activity predominantly through DNA intercalation, where thermal stabilization of the compound-DNA complex correlates with biological potency [1]. Compounds with basic aminoalkyl side chains such as B-220 strongly bind to DNA with a preference for GC-rich sequences, while weaker DNA interactions are observed with morpholinoethyl and dihydroxypropyl side chains [2]. The target compound incorporates a 2-methoxy substituent on the quinoxaline ring, which, as an electron-donating group, is expected to enhance the electron density of the planar chromophore and potentially strengthen π-π stacking interactions with DNA base pairs relative to the des-methoxy analog [1]. The phenoxypropyl side chain introduces aromatic hydrophobicity distinct from the cationic aminoalkyl chains of B-220, predicting an altered DNA binding mode and sequence selectivity [2].

DNA Intercalation Anticancer Drug Design Structure-Activity Relationship

Structural Differentiation from B-220 and NCA0424: Phenoxypropyl vs. Aminoalkyl Side Chain Pharmacology

B-220 (2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline) inhibits HSV-1, CMV, and VZV replication at 1–5 μM in tissue culture and inhibits neutrophil ROS production [1]. NCA0424 is a potent antitumor indoloquinoxaline with DNA intercalation activity whose binding specificity depends critically on side-chain position [2]. Both B-220 and NCA0424 contain basic aminoalkyl side chains that contribute to DNA minor-groove electrostatic interactions. The target compound replaces this basic side chain with a neutral, lipophilic 3-phenoxypropyl chain, eliminating the cationic charge at physiological pH and introducing an additional aromatic ring for potential hydrophobic or π-stacking interactions. While the pharmacological consequences of this substitution have not been experimentally determined, the established dependence of IQ-class DNA binding on side-chain identity [3] indicates that the target compound will exhibit a distinct pharmacological profile from B-220 and NCA0424.

Antiviral Drug Discovery Antitumor Agents MDR Modulation

Best Research and Industrial Application Scenarios for 2-Methoxy-5-(3-phenoxypropyl)indolo[2,3-b]quinoxaline


SAR Expansion of Non-Cationic Indoloquinoxaline DNA Ligands

For medicinal chemistry teams exploring DNA intercalators, this compound serves as a unique tool to probe the effect of replacing the basic aminoalkyl side chain (found in B-220 and NCA0424) with a neutral, aromatic phenoxypropyl chain. The 2-methoxy group further differentiates it from the des-methoxy analog, enabling assessment of electron-donating substitution on the quinoxaline ring upon DNA binding affinity and sequence selectivity. The established class-level relationship between side-chain identity and DNA binding [1] provides a strong rationale for this investigation.

Analytical Reference Standard for Phenoxypropyl-Substituted Indoloquinoxalines

With two registered NMR spectra in the Wiley KnowItAll library and a confirmed InChIKey (OPLKFMABQGJLLG-UHFFFAOYSA-N), this compound can serve as a qualified analytical reference standard for the identification and purity assessment of phenoxypropyl-substituted indoloquinoxaline derivatives in synthetic chemistry workflows [2]. Procurement teams requiring traceable, spectrally verified compounds should prioritize this over uncharacterized analogs.

Probe for Hydrophobic Groove-Directed DNA Binding Studies

The phenoxypropyl side chain introduces a terminal phenyl ring capable of participating in hydrophobic and π-stacking interactions with DNA grooves, distinguishing it from the electrostatic minor-groove binding mode of B-220 [3]. This compound is suited for biophysical studies (thermal denaturation, linear dichroism, fluorescence quenching) aimed at mapping how aromatic, non-cationic side chains modulate indoloquinoxaline-DNA complex geometry and stability, an area left unexplored by the well-characterized aminoalkyl series.

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